8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine
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Overview
Description
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine: is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol . It is characterized by its unique structure, which includes a pyrido[3,2-f][1,4]oxazepine core with an ethoxy group at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted pyridine with an appropriate oxazepine precursor in the presence of a base . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the reaction is scaled up using large reactors and continuous flow systems . The process is optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; usually in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
- 7-Ethoxy-5,8-difluoro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Uniqueness: 8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine is unique due to its specific ethoxy substitution at the 8th position, which imparts distinct chemical and biological properties compared to similar compounds . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1154867-51-2 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
8-ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C10H14N2O2/c1-2-13-9-4-3-8-7-11-5-6-14-10(8)12-9/h3-4,11H,2,5-7H2,1H3 |
InChI Key |
AKRJBIRUGDMBPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(CNCCO2)C=C1 |
Origin of Product |
United States |
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